molecular formula C11H13N5O3 B2792395 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid CAS No. 1232781-75-7

4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid

Cat. No.: B2792395
CAS No.: 1232781-75-7
M. Wt: 263.257
InChI Key: IQJXNVDTJNBMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid is a synthetic organic compound featuring a tetrazole core linked to a butanoic acid chain and substituted with a 3-amino-4-hydroxyphenyl group. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the aromatic substituent introduces polar functional groups (amine and hydroxyl) that enhance hydrophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(3-amino-4-hydroxyphenyl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-8-6-7(3-4-9(8)17)11-13-15-16(14-11)5-1-2-10(18)19/h3-4,6,17H,1-2,5,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJXNVDTJNBMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN(N=N2)CCCC(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an appropriate precursor with sodium azide under high-temperature conditions. The amino and hydroxy groups are introduced through subsequent reactions with suitable reagents.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The compound’s synthesis likely involves Ugi-tetrazole multicomponent reactions (MCRs) , a method widely used to construct tetrazole scaffolds from aldehydes, amines, isocyanides, and azides . For example:

  • Key intermediates : 3-Amino-4-hydroxyphenyl derivatives react with azides and isocyanides under microwave irradiation or thermal conditions to form the tetrazole core .

  • Protection strategies : The hydroxyl and amino groups on the phenyl ring may require protection (e.g., tert-butyl or trityl groups) during synthesis to prevent side reactions .

Reaction StepReagents/ConditionsYieldReference
Tetrazole formationNaN₃, RNC, 100°C (microwave)56–74%
DeprotectionTFA, H₂/Pd-C47–69%

Carboxylic Acid Group

The butanoic acid moiety undergoes classical reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters .
    RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

  • Amide formation : Coupling with amines (e.g., HOBt/EDC) yields peptidomimetics .

Tetrazole Ring

The tetrazole ring exhibits nucleophilic character:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N2 position in basic media.

  • Coordination chemistry : Binds to metal ions (e.g., Ni²⁺) via nitrogen lone pairs, forming stable complexes .

Aromatic Substituents

  • Amino group : Undergoes acylation (e.g., acetic anhydride) or diazotization (NaNO₂/HCl) for further functionalization .

  • Hydroxyl group : Forms ethers (R-X/K₂CO₃) or esters (RCOCl) .

Biological Activity-Driven Modifications

Structural analogs demonstrate interactions with enzymes (e.g., urease, carbonic anhydrase):

  • Urease inhibition : The tetrazole nitrogen forms hydrogen bonds with ARG338 and HIS322 residues, while the phenyl group engages in hydrophobic interactions .

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., Cl) on the phenyl ring show enhanced cytotoxicity (IC₅₀ = 1.61–23.30 µM) .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, with degradation pathways involving decarboxylation and tetrazole ring opening.

  • pH sensitivity : The carboxylic acid protonates below pH 3, while the tetrazole remains deprotonated at physiological pH .

Key Challenges

  • Stereoselectivity : Achieving enantiopure derivatives requires chiral catalysts (e.g., ZnCl₂) .

  • Solubility : Polar solvents (e.g., MeOH/H₂O) are essential for reaction homogeneity .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Leukotriene A4 Hydrolase (LTA4H)
One of the key applications of this compound is its role as an inhibitor of leukotriene A4 hydrolase. This enzyme catalyzes the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. Inhibiting LTA4H can therefore be beneficial in treating various inflammatory conditions, including:

  • Chronic Inflammation : Conditions like inflammatory bowel disease and arthritis can benefit from the anti-inflammatory properties of this compound.
  • Autoimmune Disorders : By modulating inflammatory responses, it may help in managing diseases such as lupus and rheumatoid arthritis .

Case Study: Treatment of Inflammatory Bowel Disease
A study demonstrated that compounds inhibiting LTA4H led to reduced inflammation in animal models of colitis, suggesting potential therapeutic benefits for patients suffering from inflammatory bowel disease (IBD) .

Biochemical Applications

2. Antioxidant Activity
Research indicates that derivatives of 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
This compound15
Ascorbic Acid50Standard
Curcumin20Standard

Material Science Applications

3. Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the development of novel functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Composite Development
A recent study explored the incorporation of this compound into polystyrene matrices, resulting in composites with improved thermal properties and mechanical strength compared to pure polystyrene .

Mechanism of Action

The mechanism by which 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Heterocyclic Core Differences

  • Tetrazole vs. This may enhance binding affinity in biological systems but could reduce metabolic stability due to higher polarity .
  • Benzimidazole Derivatives : These feature fused aromatic systems with nitrogen atoms, enabling π-π stacking interactions. However, their bulkier structure may limit membrane permeability compared to tetrazoles or oxadiazoles .

Substituent Effects

  • Polar Groups: The 3-amino-4-hydroxyphenyl group in the target compound increases hydrophilicity relative to chlorophenyl (e.g., 8s, 19a) or trifluoromethyl-substituted analogs (e.g., 8u). This may improve aqueous solubility but reduce lipophilicity, impacting blood-brain barrier penetration .
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and trifluoromethyl substituents (e.g., 8s, 8u) enhance oxidative stability and enzyme inhibition potency, whereas amino and hydroxyl groups (target compound) may participate in redox reactions or serve as hydrogen-bond donors .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4.5) in all compounds ensures ionization at physiological pH, facilitating salt formation and formulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Functionalization of the phenyl ring with amino and hydroxyl groups via nucleophilic substitution or catalytic hydrogenation.
  • Step 3 : Coupling the tetrazole-phenyl intermediate with a butanoic acid derivative, often using ester protection/deprotection strategies (e.g., tert-butyl esters) to preserve carboxylic acid functionality .
    • Key Data :
Reaction StepYield RangePurification MethodReference
Tetrazole formation68–94%HPLC, recrystallization
Phenyl functionalization55–92%Column chromatography

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, tetrazole protons at δ 8.0–9.5 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₁₃H₁₄N₆O₃: 303.11) .
  • HPLC : Assess purity (>95% via reverse-phase C18 columns, retention time ~6–7 min) .

Q. What are the initial biological screening protocols for this compound?

  • In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ against Rho-associated kinases (ROCK) using kinase-Glo luminescent assays .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to reference inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding steps in synthesis?

  • Variables to test :

  • Solvent polarity : Switch from THF to DMF for better solubility of intermediates .
  • Catalysts : Use Pd/C for selective hydrogenation of nitro to amino groups without over-reduction .
  • Temperature : Increase from 25°C to 60°C to accelerate cycloaddition kinetics .
    • Case Study : Substituting tert-butyl esters with methyl esters improved deprotection efficiency from 47% to 83% in analogous compounds .

Q. How are computational methods used to predict target interactions?

  • Approach :

  • Molecular docking : Simulate binding to ROCK1 (PDB: 2ETK) using AutoDock Vina; prioritize residues (e.g., Asp160, Lys105) for hydrogen bonding .
  • ADME Prediction : Calculate logP (<3), polar surface area (>80 Ų) to assess bioavailability .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may arise from:

  • Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) alter competition dynamics .
  • Cell line variability : ROCK expression levels vary between HEK293 and HeLa cells .
    • Validation : Use orthogonal assays (e.g., Western blot for phosphorylated MYPT1) to confirm target modulation .

Q. What advanced techniques validate purity in complex mixtures?

  • LC-MS/MS : Detect trace impurities (e.g., dehydroxylated byproducts) with MRM transitions .
  • 2D NMR : Resolve overlapping signals (e.g., aromatic vs. tetrazole protons) via COSY and HSQC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.